
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrolidine ring, making it a bicyclic compound with significant bioactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the condensation of catechol with formaldehyde to form the benzodioxole ring, followed by a Mannich reaction to introduce the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, a well-known compound with a similar pyrrolidine ring structure.
Tropinone: Another bicyclic compound with a pyrrolidine ring, used in the synthesis of tropane alkaloids
Uniqueness
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol is unique due to its benzodioxole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds like nicotine and tropinone .
Eigenschaften
CAS-Nummer |
1296674-47-9 |
---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.256 |
IUPAC-Name |
6-(1-methylpyrrolidin-2-yl)-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C12H15NO3/c1-13-4-2-3-9(13)8-5-11-12(6-10(8)14)16-7-15-11/h5-6,9,14H,2-4,7H2,1H3 |
InChI-Schlüssel |
LIJJZCHHUBYVCM-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CC3=C(C=C2O)OCO3 |
Synonyme |
6-(1-Methyl-2-pyrrolidinyl)-1,3-benzodioxol-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.